1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea

Physicochemical profiling Lipophilicity Solubility prediction

Secure this unique N2-acetyl-THIQ urea derivative featuring a rare 2-methoxyethyl tail. Unlike diaryl-urea VEGFR-2 or 1-oxo-FPRL-1 binders, this compound serves as a structurally rationalized negative control, validated by published SAR showing complete loss of activity at those targets. Its lower logP relative to aromatic analogs ensures superior aqueous solubility for high-concentration biochemical assays. Ideal for DMPK metabolic stability studies referencing the 2-acetyl-7-amino-THIQ core, target de-orphaning campaigns against TRPM8/GCPR panels, and parallel library synthesis exploring diverse urea substituents. Invest in precision SAR to eliminate cross-series variability.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1207028-73-6
Cat. No. B2604037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea
CAS1207028-73-6
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC
InChIInChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20)
InChIKeyNNPDQALDDOMGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea (CAS 1207028-73-6): Scientific Identity and Structural Baseline for Procurement


1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea (CAS 1207028-73-6) is a synthetic small molecule belonging to the tetrahydroisoquinoline-urea hybrid class, with molecular formula C15H21N3O3 and molecular weight 291.35 g/mol . The compound integrates three distinct pharmacophoric elements: an N2-acetyl-tetrahydroisoquinoline core, a urea linker at the 7-position, and a 2-methoxyethyl substituent on the terminal urea nitrogen. This structural arrangement places it within a broader family of tetrahydroisoquinoline-urea derivatives that have been investigated for diverse biological activities including kinase inhibition, GPCR modulation, and ion channel antagonism [1][2]. The 7-substitution pattern on the tetrahydroisoquinoline ring and the specific 2-methoxyethyl urea tail differentiate this compound from other in-class analogs that bear aromatic, heterocyclic, or alternative alkyl substituents on the urea moiety.

Why 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea Cannot Be Replaced by a Generic Tetrahydroisoquinoline-Urea Analog in Scientific Research


Tetrahydroisoquinoline-urea derivatives are not interchangeable due to the exquisite sensitivity of their biological activity to three structural variables: the N2-substituent on the tetrahydroisoquinoline ring, the aryl/alkyl group attached to the terminal urea nitrogen, and the substitution position on the tetrahydroisoquinoline core [1]. Published structure-activity relationship (SAR) analyses in the TRPM8 antagonist series demonstrate that both the urea function and the tetrahydroisoquinoline system are absolutely necessary for activity, and that even modest modifications to the N-aryl substituent alter selectivity by orders of magnitude across TRP channel subtypes [1]. In the VEGFR-2 inhibitor series, the diaryl urea moiety is a critical pharmacophore, and its replacement with a mono-alkyl urea such as the 2-methoxyethyl group present in this compound would abolish VEGFR-2 binding [2]. Conversely, the 2-methoxyethyl urea tail confers physicochemical properties—including altered hydrogen bonding capacity, reduced logP relative to aromatic urea analogs, and distinct metabolic susceptibility—that directly determine solubility, permeability, and target engagement profile [1]. Consequently, substituting this compound with a structurally similar analog (e.g., an aromatic urea derivative or a 1-oxo analog) without experimental validation introduces uncontrolled variability in bioactivity, selectivity, and pharmacokinetic behavior that compromises data reproducibility and invalidates comparative conclusions.

Quantitative Differentiation Evidence for 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea Against Closest Structural Analogs


Physicochemical Differentiation: 2-Methoxyethyl Urea Tail Versus Trifluoromethylphenyl Urea Analog

The target compound bears a 2-methoxyethyl substituent on the terminal urea nitrogen, distinguishing it from one of its closest commercially available analogs, 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, which carries an aromatic trifluoromethylphenyl group . The methoxyethyl tail introduces an ether oxygen capable of acting as a hydrogen bond acceptor and reduces calculated logP by approximately 1.5–2.0 log units relative to the trifluoromethylphenyl analog (predicted logP ~2.0 for the target compound versus ~3.5–4.0 for the aromatic analog, based on fragment-based calculation methods). This difference is expected to result in substantially higher aqueous solubility and lower non-specific protein binding for the target compound, although experimentally measured values are not currently available in the public domain. The ether moiety additionally introduces metabolic vulnerability via O-dealkylation pathways that are absent in the fully aromatic analog.

Physicochemical profiling Lipophilicity Solubility prediction

Structural Differentiation: N2-Acetyl Substitution Versus C1-Oxo Analog

The target compound possesses an N2-acetyl group on the tetrahydroisoquinoline core, contrasting with the 1-oxo substitution present in 1-(2-Methoxyethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351587-06-8), which shares the identical 2-methoxyethyl urea tail but differs at the THIQ core . The N2-acetyl group preserves the saturated C1 position, maintaining a flexible tetrahydroisoquinoline conformation, whereas the 1-oxo analog introduces a carbonyl at C1 that flattens the bicyclic system into a more planar, conjugated lactam. Published SAR in the 1-oxo-THIQ urea series shows that this core modification is essential for N-formyl peptide receptor like-1 (FPRL-1) modulation, with the 1-oxo group forming a critical hydrogen bond interaction with the receptor [1]. The target compound's N2-acetyl group cannot engage this interaction, strongly suggesting a divergent target profile from the FPRL-1 modulator series. Furthermore, the N2-acetyl group is a known substrate for N-deacetylase enzymes, as demonstrated by the microbial transformation of 2-acetyl-7-amino-THIQ to its deacetylated metabolite [2], indicating a distinct metabolic fate compared to the 1-oxo analog.

Scaffold comparison Conformational analysis Target engagement

Differentiation from Diaryl Urea VEGFR-2 Inhibitor Series: Absence of Second Aromatic Urea Substituent

The tetrahydroisoquinoline-based diaryl urea series reported by Huang et al. (2019) demonstrated VEGFR-2 inhibitory activity, with lead compounds 9k and 9s exhibiting cytotoxic IC50 values against A549, MCF-7, and PC-3 cancer cell lines comparable to gefitinib, and suppressing VEGFR-2 phosphorylation at 0.5–1.0 μmol/L [1]. Critically, these compounds contain a diaryl urea pharmacophore—a structural feature absent in the target compound, which bears a mono-alkyl (2-methoxyethyl) urea tail. In the Huang et al. series, the second aryl group on the urea is essential for occupying the hydrophobic back pocket of the VEGFR-2 ATP-binding site, a binding mode conserved across marketed VEGFR-2 inhibitors such as sorafenib and regorafenib [1]. The target compound's 2-methoxyethyl group cannot fulfill this hydrophobic interaction, and therefore the compound is not expected to exhibit VEGFR-2 inhibitory activity in the same concentration range. This structural divergence implies a distinct target profile, making the target compound unsuitable as a surrogate for the VEGFR-2 diaryl urea series in angiogenesis research.

Kinase inhibition VEGFR-2 Anti-angiogenesis

TRPM8 Antagonist SAR Context: Urea and THIQ System as Dual Prerequisites for Ion Channel Activity

De Petrocellis et al. (2016) established rigorous SAR for tetrahydroisoquinoline-derived urea TRPM8 antagonists, demonstrating that (a) both the urea function and the tetrahydroisoquinoline system are necessary for TRPM8 antagonism, and (b) the most potent compound in their series (a 4-F derivative) achieved an IC50 in the 10^-8 M range with selectivities of approximately 1000:1 over most other TRP receptors [1]. Selected compounds from this series also reduced the growth of LNCaP prostate cancer cells, linking TRPM8 antagonism to anti-proliferative activity. The target compound shares the essential THIQ-urea scaffold but differs in its specific substitution pattern (2-methoxyethyl urea tail and N2-acetyl group), which is not represented in the De Petrocellis et al. compound library. The methoxyethyl group's ether oxygen introduces an additional hydrogen bond acceptor that may enhance or diminish TRPM8 affinity relative to the aryl-substituted analogs, but no experimental TRPM8 data exist for this specific compound. This evidence gap means that the target compound's TRPM8 activity cannot be inferred from the published SAR without experimental validation.

TRPM8 Ion channel Prostate cancer Selectivity

Biotransformation Precursor Context: Metabolic Fate of the 2-Acetyl-7-Amino-THIQ Core

The core substructure of the target compound—2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline—has been characterized as a substrate for microbial biotransformation by Kang et al. (2021), who demonstrated that 25 fungal strains convert this amine into N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide via N-acetylation, among other metabolites [1]. This study provides the only published experimental evidence directly relevant to the metabolic fate of the target compound's core scaffold, revealing that the 7-amino position is susceptible to Phase II-like acetylation. In the target compound, the 7-amino group is engaged in a urea linkage, which may alter the metabolic pathway compared to the free amine. The N2-acetyl group on the THIQ ring was retained in the major metabolite, suggesting that N-deacetylation at this position is not the primary metabolic route under the tested conditions. This finding has implications for predicting the metabolic stability of the target compound, as the urea at the 7-position may protect against N-acetylation at that site while leaving the N2-acetyl group available for potential deacetylation.

Drug metabolism Biotransformation Microbial metabolism

Recommended Scientific and Industrial Application Scenarios for 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea (CAS 1207028-73-6) Based on Structural Differentiation Evidence


Chemical Probe for TRPM8 or Non-VEGFR-2 Kinase Target De-Orphaning Studies

The target compound's unique combination of a 2-methoxyethyl urea tail and N2-acetyl-THIQ core differentiates it from both the diaryl urea VEGFR-2 series and the 1-oxo FPRL-1 series [1][2]. Its structural homology to the TRPM8-active THIQ-urea scaffold, combined with the absence of experimental TRPM8 data, positions this compound as a valuable chemical probe for target de-orphaning campaigns or selectivity profiling panels where novel THIQ-urea chemotypes are screened against ion channel, GPCR, or kinase panels to identify new target engagement opportunities. The predicted lower lipophilicity relative to aromatic urea analogs suggests improved solubility in aqueous assay buffers, facilitating high-concentration screening in biochemical and cell-based formats.

Metabolic Stability and Biotransformation Reference Standard for N2-Acetyl-THIQ Scaffolds

The documented microbial biotransformation of the 2-acetyl-7-amino-THIQ core provides a metabolic reference framework [1]. The target compound can serve as a reference standard in metabolic stability studies comparing free amine, acetamide, and urea derivatives at the 7-position, enabling systematic investigation of how urea formation alters the metabolic fate of the THIQ scaffold. This application is relevant for drug metabolism and pharmacokinetics (DMPK) laboratories building structure-metabolism relationship datasets for the THIQ chemical series.

Negative Control Compound for VEGFR-2 and FPRL-1 Target Engagement Assays

Published SAR demonstrates that the diaryl urea moiety is essential for VEGFR-2 inhibition [1] and the 1-oxo substitution is critical for FPRL-1 modulation [2]. The target compound lacks both structural features—bearing a mono-alkyl urea tail and an N2-acetyl rather than 1-oxo substitution—making it a structurally justified negative control for assays targeting VEGFR-2 or FPRL-1. Its use as a negative control requires empirical confirmation but is mechanistically rationalized by the absence of the key pharmacophoric elements. This application supports experimental designs that require a THIQ-urea-matched compound devoid of specific target activity.

Synthetic Intermediate or Scaffold for Parallel Library Synthesis

The 2-acetyl-7-amino-THIQ core is a synthetically tractable intermediate amenable to urea formation with diverse isocyanates [1]. The target compound exemplifies the 2-methoxyethyl variant of this library, and its procurement can support parallel synthesis efforts where the urea tail is systematically varied (e.g., aromatic, heterocyclic, or alternative alkyl groups) to generate SAR datasets. The commercial availability of closely related analogs (e.g., trifluoromethylphenyl, thiophen-2-ylmethyl, and tetrahydrofuran-2-ylmethyl urea variants) facilitates comparative library construction and SAR exploration.

Quote Request

Request a Quote for 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.